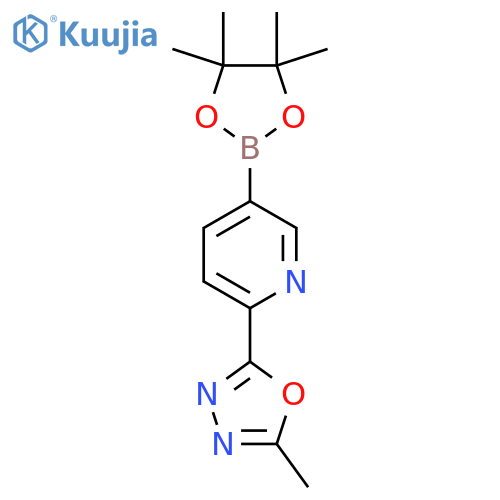Cas no 1217273-74-9 (2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole)

1217273-74-9 structure
商品名:2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole
- Pyridine, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- SCHEMBL13429902
- 1217273-74-9
- 2-methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,4-oxadiazole
- 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole
-
- インチ: 1S/C14H18BN3O3/c1-9-17-18-12(19-9)11-7-6-10(8-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3
- InChIKey: SCQWNQQFSUEXCZ-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=NC(C3=NN=C(C)O3)=CC=2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 287.1441216g/mol
- どういたいしつりょう: 287.1441216g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.3Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- ふってん: 428.5±55.0 °C(Predicted)
- 酸性度係数(pKa): -0.86±0.31(Predicted)
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M221460-50mg |
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole |
1217273-74-9 | 50mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M221460-5mg |
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole |
1217273-74-9 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M221460-10mg |
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole |
1217273-74-9 | 10mg |
$ 70.00 | 2022-06-04 |
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
1217273-74-9 (2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
